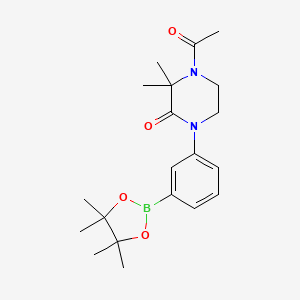![molecular formula C41H38N2O2P2 B12951456 (6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine](/img/structure/B12951456.png)
(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine is a complex organic compound known for its unique structure and potential applications in various fields of science and industry. This compound features a dibenzo[dioxonine] core with diphenylphosphanyl groups, making it a valuable ligand in coordination chemistry and catalysis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine typically involves multi-step organic reactions. The starting materials often include dibenzo[dioxonine] derivatives and diphenylphosphanyl reagents. The reaction conditions usually require anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and catalysts such as palladium or nickel complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Halogenated derivatives, potassium carbonate, dimethylformamide as solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives.
科学研究应用
(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in transition metal complexes.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic synthesis.
作用机制
The mechanism of action of (6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine involves its interaction with molecular targets such as enzymes or receptors. The diphenylphosphanyl groups can coordinate with metal ions, forming stable complexes that modulate the activity of the target molecules. This coordination can alter the conformation and function of the target, leading to the desired biological or chemical effects.
相似化合物的比较
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties, used as a solvent and synthetic intermediate.
Berberine: A natural compound with potential therapeutic applications, including anti-diabetic properties.
Uniqueness
(6R,8R)-N1,N13-Bis(diphenylphosphanyl)-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonine-1,13-diamine is unique due to its specific structure, which allows for versatile coordination with metal ions and its potential applications in various scientific fields. Its ability to form stable complexes with transition metals distinguishes it from other similar compounds.
属性
分子式 |
C41H38N2O2P2 |
|---|---|
分子量 |
652.7 g/mol |
IUPAC 名称 |
(9R,11R)-3-N,17-N-bis(diphenylphosphanyl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(17),2,4,6,13,15-hexaene-3,17-diamine |
InChI |
InChI=1S/C41H38N2O2P2/c1-30-29-31(2)45-39-28-16-26-37(43-47(34-21-11-5-12-22-34)35-23-13-6-14-24-35)41(39)40-36(25-15-27-38(40)44-30)42-46(32-17-7-3-8-18-32)33-19-9-4-10-20-33/h3-28,30-31,42-43H,29H2,1-2H3/t30-,31-/m1/s1 |
InChI 键 |
XHUZDVPTWSANRY-FIRIVFDPSA-N |
手性 SMILES |
C[C@@H]1C[C@H](OC2=CC=CC(=C2C3=C(C=CC=C3O1)NP(C4=CC=CC=C4)C5=CC=CC=C5)NP(C6=CC=CC=C6)C7=CC=CC=C7)C |
规范 SMILES |
CC1CC(OC2=CC=CC(=C2C3=C(C=CC=C3O1)NP(C4=CC=CC=C4)C5=CC=CC=C5)NP(C6=CC=CC=C6)C7=CC=CC=C7)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


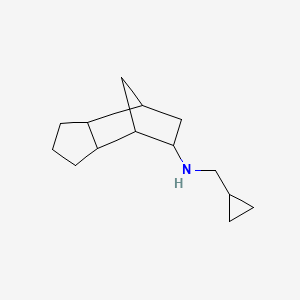
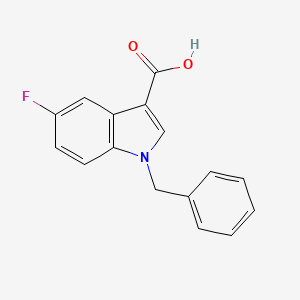
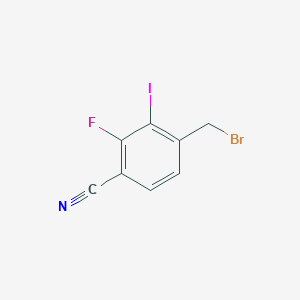

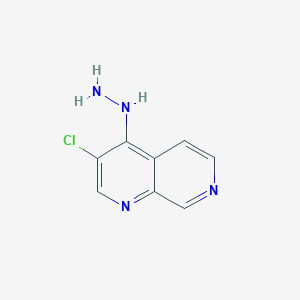

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
![Ethyl 5-chloro-6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12951428.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester](/img/structure/B12951431.png)
![Methyl 2-chloro-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxylate](/img/structure/B12951441.png)
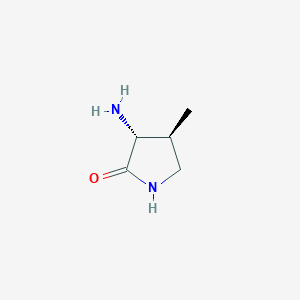
![10-Fluoro-1,2-dihydrocyclopenta[c]carbazol-3(6H)-one](/img/structure/B12951449.png)
